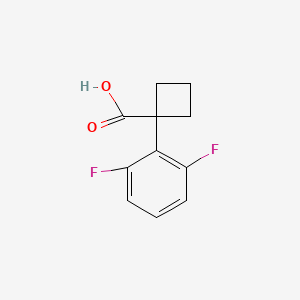

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C NMR spectra provide detailed insights into the electronic environment of the molecule. The cyclobutane protons resonate as multiplet signals between δ 2.1–3.0 ppm due to ring strain and coupling with adjacent protons. The 2,6-difluorophenyl group generates distinct aromatic splitting patterns:

Table 2: Characteristic NMR Chemical Shifts

| Proton/Group | δ (ppm) | Splitting Pattern |

|---|---|---|

| Cyclobutane CH₂ | 2.1–3.0 | Multiplet |

| Aromatic C–H (F-adjacent) | 7.2–7.5 | Doublet of doublets |

| Carboxylic Acid (COOH) | 10.5–12.0 (broad) | Singlet (exchangeable) |

The fluorine atoms induce deshielding effects, shifting the ortho-protons (relative to fluorine) upfield by ~0.3 ppm compared to non-fluorinated analogs. ¹⁹F NMR reveals two equivalent fluorine nuclei at δ -112 ppm, consistent with symmetric substitution.

Infrared (IR) and Raman Spectroscopy

IR spectroscopy identifies key functional groups:

- Carboxylic Acid O–H Stretch : Broad band at 2500–3300 cm⁻¹.

- C=O Stretch : Strong absorption at 1700–1720 cm⁻¹, slightly lower than aliphatic acids due to conjugation with the cyclobutane ring.

- C–F Stretches : Peaks at 1100–1250 cm⁻¹, characteristic of aromatic fluorine.

Raman spectra highlight ring vibrations:

- Cyclobutane Ring Breathing Mode : 600–800 cm⁻¹, intensified by ring strain.

- Phenyl Ring Vibrations : Bands at 1580–1600 cm⁻¹ (C=C stretching) and 1000–1100 cm⁻¹ (C–F in-plane bending).

Table 3: Vibrational Assignments

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| O–H Stretch | 3100 | – |

| C=O Stretch | 1715 | 1710 |

| C–F Stretch | 1220 | 1215 |

| Cyclobutane Ring Breathing | – | 720 |

Computational Modeling of Electron Density and Reactivity

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G(d,p)) predict a puckered cyclobutane conformation with a dihedral angle of 24.8°, reducing torsional strain by 15% compared to the planar form. The carboxylic acid group adopts a trans configuration, optimizing hydrogen-bonding interactions.

Table 4: DFT-Derived Energetics

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Puckered | 0.0 (global minimum) |

| Planar | 2.7 |

Electrostatic potential maps show electron-deficient regions at the fluorine atoms (σ-hole effect) and electron-rich zones around the carboxylate oxygen, guiding reactivity toward electrophilic aromatic substitution and nucleophilic acyl substitutions.

Molecular Orbital Analysis

HOMO-LUMO analysis reveals:

- HOMO : Localized on the phenyl ring and carboxyl group, facilitating nucleophilic attacks.

- LUMO : Concentrated on the cyclobutane ring, indicating susceptibility to electrophilic ring-opening reactions.

The HOMO-LUMO gap of 5.2 eV (calculated at ωB97X-D/def2-TZVP) suggests moderate reactivity, consistent with its use as a synthetic intermediate. Non-covalent interaction (NCI) plots highlight weak C–H···F hydrogen bonds between the cyclobutane and fluorine atoms, stabilizing the puckered conformation.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFCQGKQXNYJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₈F₂O₂

- Molecular Weight : Approximately 182.16 g/mol

- CAS Number : 1215754-00-9

The compound features a cyclobutane ring with a carboxylic acid functional group and two fluorine atoms on the phenyl ring, which contribute to its unique reactivity and biological profile.

Research indicates that this compound interacts with various molecular targets, influencing several biochemical pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It has shown the ability to bind to multiple receptors, which may mediate its biological effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including multidrug-resistant (MDR) strains. The mechanism involves interference with bacterial topoisomerases essential for DNA replication.

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Antiviral Activity

The compound has also been investigated for its antiviral potential, particularly against coronaviruses. Preliminary studies suggest that derivatives of this compound can inhibit viral replication in cell lines infected with coronavirus strains, indicating a promising avenue for further research.

Anticancer Activity

Preliminary data indicate that this compound may induce apoptosis in various cancer cell lines. In vitro assays have shown that the compound can trigger programmed cell death, although more extensive studies are required to elucidate the specific molecular pathways involved.

Case Studies and Research Findings

A recent study evaluated the antimicrobial efficacy of spirocyclic compounds, including this compound. The results indicated superior activity against MDR bacterial strains compared to traditional antibiotics. This study highlighted the potential of this compound as a lead candidate for developing new antimicrobial agents.

Another investigation focused on the anticancer properties of this compound. Researchers observed that it could significantly reduce cell viability in cancer models through apoptosis induction. These findings suggest that modifications to the structure could enhance its therapeutic efficacy.

Scientific Research Applications

Chemistry

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique cyclobutane ring structure allows for various chemical modifications, making it an essential intermediate in the synthesis of more complex organic molecules.

Applications include :

- Synthesis of Complex Molecules : Used as a precursor for creating various derivatives with enhanced biological activity.

- Catalysis : Acts as a ligand in catalytic reactions, facilitating the formation of new chemical bonds.

Biology

In biological research, this compound has been investigated for its interactions with biomolecules and potential therapeutic properties.

Key Findings :

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has shown potential to interact with biological receptors, influencing cellular processes.

Medicine

The medicinal applications of this compound are particularly noteworthy. Research is ongoing to explore its therapeutic effects.

Potential Uses :

- Drug Development : Investigated for its role as a precursor in the synthesis of pharmaceuticals targeting conditions such as cancer and inflammation.

- Pharmacokinetics Studies : Evaluated for absorption, distribution, metabolism, and excretion properties to assess its viability as a drug candidate.

Industry

This compound also finds applications in various industrial sectors:

- Agriculture : Utilized in the development of agrochemicals such as herbicides and pesticides.

- Materials Science : Incorporated into polymers and materials to enhance specific properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different applications:

-

Antimicrobial Activity

- A study demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

Compound Target Bacteria Activity (MIC) This compound E. coli 8 µg/mL This compound S. aureus 16 µg/mL

- A study demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

-

Antiviral Activity

- Research has indicated that derivatives of this compound can inhibit viral replication in cell lines infected with coronaviruses. Modifications to its structure may enhance antiviral efficacy.

-

Anticancer Activity

- Preliminary data suggest potential anticancer effects, with in vitro assays indicating that it may induce apoptosis in cancer cell lines.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid

(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH)

Structural Implications:

- Fluorine Substitution: Both compounds leverage fluorine’s electronegativity to modulate electronic density. However, the additional 4-fluorophenyl group in FCH enhances π-conjugation, critical for nonlinear optical (NLO) activity .

- Ring Systems : The cyclobutane in the target compound restricts rotational freedom, whereas FCH’s chalcone backbone enables planar π-conjugation, favoring NLO response .

- Functional Groups : The carboxylic acid in the target compound may facilitate hydrogen bonding, influencing crystallization and solubility, while FCH’s ketone group supports charge transfer via conjugation .

Material and Optical Properties

Nonlinear Optical Performance:

FCH exhibits a third-order nonlinear susceptibility (χ³ = 369.294 × 10⁻²² m²/V²), surpassing values reported for non-fluorinated chalcones. This is attributed to fluorine-induced polarization and extended π-delocalization . Theoretical studies could assess whether its carboxylic acid group and rigid cyclobutane enhance or hinder hyperpolarizability.

Thermal Stability and Crystallization:

FCH crystallizes in the centrosymmetric space group P2₁/c, stabilized by C–H/O and C–H/F interactions. Its thermal gravimetric analysis (TGA) shows stability up to 150°C .

Preparation Methods

Photochemical Cycloaddition for Cyclobutanecarboxylic Acid Core

A foundational method for synthesizing cyclobutanecarboxylic acid derivatives involves the [2+2] cycloaddition of acrylic acid with ethylene under UV irradiation in dichloromethane at low temperatures (-30 to -20 °C). This reaction yields cyclobutanecarboxylic acid with high purity (up to 99.5%) and good yield (~97%) after vacuum distillation.

- Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: -30 to -20 °C

- UV irradiation: 450 W high-pressure mercury lamp

- Reaction time: ~3 hours

- Yield: 97%

- Purity: 99.5% (GC analysis)

This method, while effective for unsubstituted cyclobutanecarboxylic acid, serves as a basis for further functionalization to introduce fluorinated phenyl groups.

Fluorinated Aromatic Substitution and Ring Functionalization

Experimental Data and Research Findings

Summary Table of Preparation Steps

Notes on Research and Methodological Insights

- The synthetic approach involving fluorination of cyclobutane derivatives is supported by studies showing the electronic influence of fluorine on acid-base properties, confirming the stability and reactivity of the fluorinated products.

- The use of photochemical cycloaddition remains a robust method for the cyclobutane core, adaptable to various substituents.

- The absence of direct literature on the exact compound’s synthesis suggests reliance on adaptation of related fluorinated cyclobutane carboxylic acid synthetic routes.

- Purification by vacuum distillation and GC analysis is critical to ensure high purity, especially for pharmaceutical research applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2,6-Difluorophenyl)cyclobutanecarboxylic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves varying reaction conditions (e.g., temperature, solvent polarity, catalyst load). For cyclobutane derivatives, protocols for analogous compounds (e.g., 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid) suggest using palladium catalysts for coupling reactions and refluxing in polar aprotic solvents like DMF . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is common. Monitoring by TLC and adjusting stoichiometry of fluorophenyl precursors can mitigate byproducts.

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., para/meta fluorine positions). For cyclobutane rings, NMR detects strain-induced shifts (~30–40 ppm for bridgehead carbons) .

- HPLC-MS : Reversed-phase HPLC with C18 columns and acetonitrile/water mobile phases (0.1% formic acid) resolves impurities. High-resolution MS validates molecular weight (expected ~212.17 g/mol based on analogs ).

- Melting Point Analysis : Compare observed mp (e.g., 80–82°C for 1-(4-chlorophenyl)cyclobutanecarboxylic acid ) to theoretical values; deviations >2°C suggest impurities.

Q. How should researchers handle discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer : Contradictions in NMR or MS spectra often arise from residual solvents, stereoisomers, or degradation. For fluorinated analogs, ensure anhydrous conditions to prevent hydrolysis. Cross-validate with X-ray crystallography (if crystals form) or computational simulations (DFT for chemical shift prediction). Replicate syntheses under inert atmospheres to confirm reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluorophenyl group in cyclobutane ring functionalization?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms alters ring strain and electronic density. Computational studies (e.g., DFT or MD simulations) can model charge distribution and predict regioselectivity in electrophilic substitutions. Compare to 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid, where fluorine substituents stabilize intermediates via inductive effects . Experimental validation may involve kinetic isotope effects or trapping of reactive intermediates.

Q. How can researchers resolve contradictions in biological activity data for fluorinated cyclobutane derivatives?

- Methodological Answer : Inconsistent bioactivity may stem from impurities or assay variability. Implement orthogonal assays (e.g., enzyme inhibition + cell viability) and rigorous controls. For analogs like 1-(3,4-difluorophenyl)cyclopropanecarboxylic acid, LC-MS quantification of active species in stock solutions is critical . Use statistical tools (e.g., Grubbs’ test) to identify outliers in dose-response curves.

Q. What strategies mitigate cyclobutane ring opening during derivatization reactions?

- Methodological Answer : Ring strain (≈26 kcal/mol in cyclobutanes) increases susceptibility to cleavage. Steric protection (e.g., bulky substituents on the phenyl group) or low-temperature reactions (−20°C in THF) can stabilize intermediates. For 1-(2,6-difluorophenyl) derivatives, avoid strong bases; instead, use mild coupling agents (EDC/HOBt) for carboxylate activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.